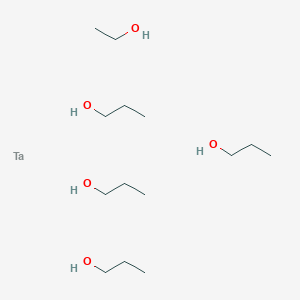

Ethanol;propan-1-ol;tantalum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethanol;propan-1-ol;tantalum: is a compound that combines the properties of ethanol, propan-1-ol, and tantalum. Tantalum is a rare, hard, blue-gray metal known for its high melting point and excellent resistance to corrosion .

Vorbereitungsmethoden

Ethanol

Ethanol can be produced through fermentation of sugars by yeast or via petrochemical processes such as ethylene hydration . The fermentation process involves converting carbohydrates to ethanol using yeast, while the hydration process involves reacting ethylene with steam in the presence of a catalyst .

Propan-1-ol

Propan-1-ol is typically produced by the catalytic hydrogenation of propionaldehyde, which is obtained via the hydroformylation of ethylene . Another method involves the hydroboration-oxidation of propene .

Tantalum

Tantalum is extracted from its ores using methods such as hydrofluoric acid decomposition, sodium hydroxide melting, and chlorination . The metal is then produced by reducing tantalum compounds with sodium, magnesium, or other active metals .

Analyse Chemischer Reaktionen

Ethanol

Ethanol undergoes various chemical reactions, including oxidation, dehydration, and esterification . For example, oxidation of ethanol can produce acetaldehyde and acetic acid, while dehydration can produce ethylene .

Propan-1-ol

Propan-1-ol undergoes typical reactions of primary alcohols, such as oxidation to produce propionaldehyde and carboxylic acids . It can also be converted to alkyl halides using reagents like phosphorus trichloride .

Tantalum

Tantalum is highly resistant to most acids but reacts with halogens upon heating to form tantalum halides . For example, it reacts with chlorine to form tantalum pentachloride .

Wissenschaftliche Forschungsanwendungen

Ethanol

Ethanol is widely used in scientific research as a solvent, in the synthesis of organic compounds, and as a biofuel . It is also used in medical applications as an antiseptic and disinfectant .

Propan-1-ol

Propan-1-ol is used as a solvent in the pharmaceutical industry and for resins and cellulose esters . It is also used in the production of disinfectants and antiseptics .

Tantalum

Tantalum is used in the electronics industry for capacitors and high-power resistors . It is also used in medical implants and surgical instruments due to its biocompatibility .

Wirkmechanismus

Ethanol

Ethanol exerts its effects by interacting with various molecular targets, including neurotransmitter receptors in the brain, leading to its psychoactive effects . It also acts as a solvent, facilitating chemical reactions by dissolving reactants .

Propan-1-ol

Propan-1-ol acts as a solvent, facilitating the dissolution of various compounds . It also exhibits antimicrobial properties, making it useful in disinfectants .

Tantalum

Tantalum’s high resistance to corrosion and biocompatibility make it suitable for use in harsh chemical environments and medical implants . Its ability to form stable oxides contributes to its corrosion resistance .

Vergleich Mit ähnlichen Verbindungen

Ethanol

Similar compounds include methanol and isopropanol. Ethanol is unique due to its lower toxicity compared to methanol and its widespread use in beverages .

Propan-1-ol

Similar compounds include propan-2-ol (isopropanol) and butan-1-ol. Propan-1-ol is unique due to its primary alcohol structure, which gives it different reactivity compared to secondary alcohols like isopropanol .

Tantalum

Similar compounds include niobium and tungsten. Tantalum is unique due to its higher resistance to corrosion and its use in electronics and medical applications .

Eigenschaften

CAS-Nummer |

45240-70-8 |

|---|---|

Molekularformel |

C14H38O5Ta |

Molekulargewicht |

467.40 g/mol |

IUPAC-Name |

ethanol;propan-1-ol;tantalum |

InChI |

InChI=1S/4C3H8O.C2H6O.Ta/c4*1-2-3-4;1-2-3;/h4*4H,2-3H2,1H3;3H,2H2,1H3; |

InChI-Schlüssel |

VGUOUIQECGXUKV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCO.CCCO.CCCO.CCCO.CCO.[Ta] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B14648786.png)

![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)

![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)